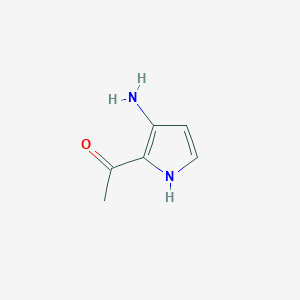
1-(3-Amino-1H-pyrrol-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1H-pyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-amino-2-pyrrolecarboxaldehyde with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-amino-2-pyrrolecarboxaldehyde and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-80°C.
Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
1-(3-Amino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanoic acid.
Reduction: Formation of 1-(3-amino-1H-pyrrol-2-yl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
1-(3-Amino-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Acetylpyrrole: A similar compound with an acetyl group at the 2-position of the pyrrole ring.
1-(1H-pyrrol-2-yl)ethanone: Another derivative of pyrrole with a ketone group at the 1-position.
Uniqueness
1-(3-Amino-1H-pyrrol-2-yl)ethanone is unique due to the presence of both an amino group and a ketone group on the pyrrole ring
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
1-(3-amino-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-4(9)6-5(7)2-3-8-6/h2-3,8H,7H2,1H3 |
InChIキー |
VGNYQMRFPFTFKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)

![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)


amino}benzaldehyde](/img/structure/B13869230.png)


![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
